Cas no 791553-25-8 (2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one)

2-Amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic organic compound featuring an imidazolone core with functional groups at the 2, 4, and 1 positions. This structure imparts reactivity suitable for applications in pharmaceutical intermediates and fine chemical synthesis. The presence of both amino and hydroxyl groups enhances its versatility as a building block for further derivatization. Its methyl substitution at the 1-position contributes to stability, while the dihydro-imidazolone scaffold offers potential for biologically active molecule development. The compound is typically handled under controlled conditions due to its sensitivity. Its balanced properties make it valuable in research and specialty chemical manufacturing.
2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one structure
791553-25-8 structure
Product name:2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one
CAS No:791553-25-8
MF:C4H7N3O2
Molecular Weight:129.11728
MDL:MFCD19210721
CID:555565
PubChem ID:14883476

2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one 化学的及び物理的性質

名前と識別子

    • 4H-Imidazol-4-one,2-amino-3,5-dihydro-5-hydroxy-3-methyl-
    • 4H-Imidazol-4-one,2-amino-3,5-dihydro-5-hydroxy-3-methyl-(9CI)
    • 2-amino-4-hydroxy-1-methyl-4H-imidazol-5-one
    • 2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one
    • EN300-2506434
    • 791553-25-8
    • MDL: MFCD19210721
    • インチ: InChI=1S/C4H7N3O2/c1-7-3(9)2(8)6-4(7)5/h2,8H,1H3,(H2,5,6)
    • InChIKey: SFLXYMDXEWIUDH-UHFFFAOYSA-N
    • SMILES: CN1C(=O)C(N=C1N)O

計算された属性

  • 精确分子量: 129.053826475g/mol
  • 同位素质量: 129.053826475g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 177
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.9Ų
  • XLogP3: -1.7

2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2506434-0.5g
2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one
791553-25-8
0.5g
$959.0 2023-05-31
Enamine
EN300-2506434-10.0g
2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one
791553-25-8
10g
$4299.0 2023-05-31
Enamine
EN300-2506434-0.05g
2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one
791553-25-8
0.05g
$839.0 2023-05-31
Enamine
EN300-2506432-0.1g
2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one
791553-25-8 95%
0.1g
$879.0 2024-06-19
Enamine
EN300-2506432-0.25g
2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one
791553-25-8 95%
0.25g
$920.0 2024-06-19
Enamine
EN300-2506432-2.5g
2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one
791553-25-8 95%
2.5g
$1959.0 2024-06-19
Enamine
EN300-2506432-5g
2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one
791553-25-8
5g
$2900.0 2023-09-15
Enamine
EN300-2506434-5.0g
2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one
791553-25-8
5g
$2900.0 2023-05-31
Enamine
EN300-2506432-0.5g
2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one
791553-25-8 95%
0.5g
$959.0 2024-06-19
Enamine
EN300-2506432-10.0g
2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one
791553-25-8 95%
10.0g
$4299.0 2024-06-19

2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one 関連文献

2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-oneに関する追加情報

Comprehensive Analysis of 2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one (CAS No. 791553-25-8)

The compound 2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one (CAS No. 791553-25-8) is a specialized heterocyclic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring an imidazole core with hydroxy and amino functional groups, makes it a subject of interest for drug discovery and enzymatic studies. Researchers are increasingly exploring its role in modulating biological pathways, particularly in the context of anti-inflammatory and antioxidant applications, aligning with current trends in precision medicine.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in high-throughput screening and computational chemistry. This compound’s molecular scaffold is being investigated for its ability to interact with proteins involved in cellular signaling, a hot topic in cancer research and neurodegenerative diseases. Its hydroxy-imidazole moiety, in particular, has drawn attention for potential metal-chelating properties, relevant to studies on oxidative stress and enzyme inhibition.

From a synthetic chemistry perspective, 791553-25-8 presents challenges and opportunities. Its imidazolone ring system requires precise regioselective modifications, a focus area for green chemistry enthusiasts aiming to reduce waste in multi-step syntheses. The compound’s solubility profile and stability under physiological conditions are frequently queried in academic forums, reflecting practical concerns in drug formulation.

The rise of AI-driven drug design has further amplified interest in this molecule. Computational models predict its potential as a pharmacophore in GPCR-targeted therapies, a trending subject in biotech startups. Meanwhile, its spectroscopic characterization (e.g., NMR and HPLC purity analysis) remains a technical discussion point in analytical chemistry circles, often linked to searches for QC/QA protocols in API manufacturing.

Environmental scientists have also begun examining the biodegradation pathways of such nitrogen-containing heterocycles, responding to growing public interest in eco-friendly pharmaceuticals. While not classified as hazardous, its structure-activity relationships are carefully mapped to avoid off-target effects—a priority in FDA approval processes.

In material science, derivatives of this compound show promise in coordination polymers, tapping into the MOF (Metal-Organic Framework) research boom. Patent databases reveal applications in electronic materials, where its conjugated system could influence charge transport properties.

As the scientific community shifts toward open-access data, collaborative platforms feature discussions about crystallographic data for 791553-25-8, addressing gaps in Cambridge Structural Database entries. This aligns with the FAIR (Findable, Accessible, Interoperable, Reusable) principles governing modern chemical research.

Ongoing studies explore its structure-fluorescence relationships, relevant to bioimaging probes development—a field gaining traction due to non-invasive diagnostics demands. The compound’s pH-dependent tautomerism adds complexity to these investigations, frequently cited in physical organic chemistry literature.

With the generic drug market expansion, synthetic routes to this molecule are being optimized for cost-effective scale-up, a key concern in emerging markets. Regulatory documents emphasize its impurity profiling, connecting to broader conversations about ICH guidelines compliance.

In conclusion, 2-amino-4-hydroxy-1-methyl-4,5-dihydro-1H-imidazol-5-one represents a versatile building block at the intersection of multiple disciplines. Its evolving applications—from medicinal chemistry to advanced materials—reflect the dynamic nature of modern molecular research, offering rich opportunities for innovation while addressing pressing challenges in sustainable science.

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